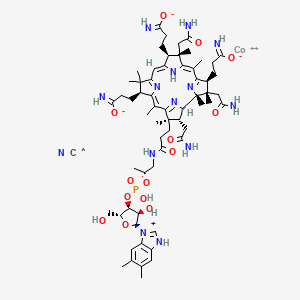

Cyanocobalamin

Description

Properties

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRCNWBMXRMIRW-WZHZPDAFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88CoN14O14P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | cyanocobalamin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanocobalamin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

> 300 °C | |

| Details | Weast, R.C. and M.J. Astle. CRC Handbook of Data on Organic Compounds. Volumes I and II. Boca Raton, FL: CRC Press Inc. 1985., p. V2 435 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1710 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder | |

CAS No. |

68-19-9 | |

| Record name | Cyanocobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Neuronal Mechanism of Action of Cyanocobalamin (Vitamin B12)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanocobalamin (B1173554), a synthetic and stable form of vitamin B12, is critical for the proper function and health of the central and peripheral nervous systems.[1][2] Its influence extends to fundamental cellular processes within neuronal cells, including DNA synthesis, cellular metabolism, and the maintenance of myelin sheaths.[3][4][5] This technical guide delineates the core molecular mechanisms through which this compound exerts its effects on neuronal cells. After cellular uptake and transport, this compound is converted into its two biologically active coenzyme forms: methylcobalamin (B1676134) in the cytosol and adenosylcobalamin in the mitochondria.[2][6] These coenzymes are indispensable for the function of two key enzymes: methionine synthase and methylmalonyl-CoA mutase, respectively.[3][7] Deficiencies in these pathways lead to a cascade of neurological impairments, including demyelination, reduced neurotransmitter synthesis, and neurotoxicity from the accumulation of metabolites like homocysteine and methylmalonic acid.[8][9]

Cellular Uptake and Conversion

This compound from supplements or fortified foods is absorbed in the small intestine after binding to intrinsic factor.[2][7] It is then transported in the bloodstream bound to transcobalamin II, which facilitates its uptake into cells, including neurons.[2] Inside the cell, the cyanide group is removed, and this compound is converted into the active coenzymes.[2]

-

Methylcobalamin: Formed in the cytoplasm, it is the cofactor for methionine synthase.[2][10]

-

Adenosylcobalamin: Synthesized in the mitochondria, it serves as the cofactor for L-methylmalonyl-CoA mutase.[2][10]

Core Signaling and Metabolic Pathways

The neurological functions of vitamin B12 are primarily mediated through its role as a cofactor for two critical enzymatic reactions.[3]

The Methionine Synthase Pathway (Cytosol)

Methylcobalamin is an essential cofactor for methionine synthase (MTR), which catalyzes the remethylation of homocysteine (Hcy) to methionine.[3][7] This reaction is a cornerstone of the S-adenosylmethionine (SAM) cycle.

-

Function: Methionine is converted to SAM, the universal methyl donor for over 100 substrates, including DNA, RNA, proteins, lipids, and neurotransmitters.[3][11]

-

Neuronal Relevance:

-

Myelination: SAM is required for the methylation of myelin basic protein, which is essential for the formation and maintenance of the myelin sheath that insulates nerve fibers.[2][12] Vitamin B12 deficiency can lead to demyelination and subsequent neurological damage.[13][14][15]

-

Neurotransmitter Synthesis: The synthesis of crucial neurotransmitters like serotonin (B10506) and dopamine (B1211576) depends on SAM-mediated methylation reactions.[4][12]

-

Epigenetic Regulation: SAM is the primary donor for DNA and histone methylation, influencing gene expression critical for neuronal development and plasticity.[4][11]

-

-

Consequence of Deficiency: Impaired methionine synthase activity leads to the accumulation of homocysteine, a neurotoxic amino acid, and a depletion of the SAM pool, leading to hypomethylation.[10][16] High levels of homocysteine are associated with an increased risk of dementia and brain atrophy.[16]

Figure 1: The Methionine Synthase Pathway in Neuronal Cells.

The L-Methylmalonyl-CoA Mutase Pathway (Mitochondria)

In the mitochondria, adenosylcobalamin is the cofactor for L-methylmalonyl-CoA mutase (MUT).[6][10]

-

Function: This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[3][[“]][18] Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, essential for cellular energy production.[4]

-

Neuronal Relevance:

-

Energy Metabolism: Neurons have high energy demands, and the proper functioning of the TCA cycle is critical. By facilitating the production of succinyl-CoA, vitamin B12 supports neuronal energy metabolism.[10]

-

Lipid Metabolism: The pathway is crucial for the metabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).[10]

-

-

Consequence of Deficiency: A defect in this pathway leads to the accumulation of methylmalonyl-CoA and its precursor, propionyl-CoA.[10] This results in elevated levels of methylmalonic acid (MMA) in the blood and urine, a condition known as methylmalonic acidemia.[19][20] The accumulation of these metabolites is neurotoxic and can lead to impaired myelination and neuronal dysfunction.[10][19]

Figure 2: The L-Methylmalonyl-CoA Mutase Pathway in Neurons.

Additional Neuroprotective Mechanisms

Beyond its core enzymatic roles, this compound exhibits other neuroprotective properties:

-

Antioxidant Effects: Vitamin B12 has been shown to protect against oxidative stress.[1] Studies have demonstrated that treatment with this compound can increase levels of antioxidants like glutathione (B108866) and superoxide (B77818) dismutase while reducing malondialdehyde, a marker of lipid peroxidation.[1]

-

Anti-inflammatory Action: Vitamin B12 deficiency is associated with elevated levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1] Supplementation can reduce TNF-α levels, thereby exerting an anti-inflammatory effect.[1]

-

Modulation of Glutamate Release: Some research suggests that this compound can depress the release of the excitatory neurotransmitter glutamate, potentially protecting neurons from excitotoxicity.[21]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of vitamin B12 status on neuronal and related markers.

Table 1: Impact of this compound Treatment on Biochemical Markers in a Rat Model of Cerebral Ischemia

| Parameter | Ischemia Group | Ischemia + CNCbl Group | P-value | Reference |

| Glutathione | Decreased | Significantly Increased | <0.01 | [1] |

| Superoxide Dismutase | Decreased | Significantly Increased | <0.05 | [1] |

| Malondialdehyde | Increased | Significantly Reduced | <0.01 | [1] |

| TNF-α | Increased | Significantly Reduced | <0.05 | [1] |

| Apoptosis & Necrosis (CA1) | Increased | Significantly Decreased | <0.01 | [1] |

Table 2: Typical Metabolite Levels in Vitamin B12 Deficiency

| Metabolite | Condition | Typical Finding | Neurological Implication | Reference |

| Homocysteine (Hcy) | B12 Deficiency | Elevated | Neurotoxic, risk factor for dementia | [8][16][22] |

| Methylmalonic Acid (MMA) | B12 Deficiency | Elevated | Neurotoxic, indicator of functional B12 deficiency | [8][22] |

| S-Adenosylmethionine (SAM) | B12 Deficiency | Decreased | Impaired methylation of myelin, neurotransmitters | [10] |

Key Experimental Protocols

Detailed protocols are specific to each laboratory. However, the general methodologies for assessing the key components of this compound's mechanism of action are outlined below.

Measurement of Enzyme Activity

The activity of B12-dependent enzymes is a direct measure of the vitamin's functional status at the cellular level.

-

Methionine Synthase (MTR) Activity Assay:

-

Principle: The assay measures the conversion of [¹⁴C]methyl-tetrahydrofolate and homocysteine to [¹⁴C]methionine and tetrahydrofolate.

-

Methodology:

-

Prepare cell lysates from neuronal cell cultures or tissue homogenates.

-

Incubate the lysate with a reaction mixture containing homocysteine, S-adenosylmethionine (as a stabilizing agent), a reducing agent (like DTT), and [¹⁴C]methyl-tetrahydrofolate.

-

Stop the reaction after a defined period (e.g., 30-60 minutes) at 37°C.

-

Separate the radiolabeled product ([¹⁴C]methionine) from the substrate using ion-exchange chromatography.

-

Quantify the radioactivity in the methionine fraction using liquid scintillation counting.

-

Enzyme activity is expressed as picomoles of methionine formed per milligram of protein per hour.

-

-

-

Methylmalonyl-CoA Mutase (MUT) Activity Assay:

-

Principle: This assay typically measures the conversion of a radiolabeled substrate, [³H]methylmalonyl-CoA, to [³H]succinyl-CoA.

-

Methodology:

-

Prepare mitochondrial extracts from neuronal cells or tissues.

-

Incubate the extract with a reaction mixture containing [³H]methylmalonyl-CoA and adenosylcobalamin.

-

After incubation at 37°C, stop the reaction (e.g., with acid).

-

Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity of the succinyl-CoA spot/peak.

-

Activity is expressed as nanomoles of succinyl-CoA formed per milligram of protein per hour.

-

-

Quantification of Metabolites (MMA and Homocysteine)

Measuring the accumulation of substrates is a sensitive indicator of functional B12 deficiency.[22]

-

Methodology (LC-MS/MS):

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of MMA and homocysteine in plasma, serum, or cell culture media.

-

Sample Preparation: Deproteinize samples (e.g., with trichloroacetic acid or acetonitrile). For total homocysteine, a reduction step (e.g., with TCEP) is required to release it from protein binding.

-

Chromatography: Separate the analytes from other matrix components using a suitable LC column (e.g., reverse-phase C18).

-

Mass Spectrometry: Ionize the analytes (e.g., using electrospray ionization) and detect them using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

-

Data Analysis: Quantify concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

-

Figure 3: Generalized Workflow for Studying this compound's Effects.

Conclusion

The mechanism of action of this compound in neuronal cells is multifaceted, centered on its conversion to methylcobalamin and adenosylcobalamin. These coenzymes are indispensable for the methionine cycle and the metabolism of fatty acids and amino acids. Disruptions in these pathways due to B12 deficiency have profound neurological consequences, including impaired myelination, altered neurotransmitter synthesis, and the accumulation of neurotoxic metabolites. Understanding these core mechanisms is vital for the development of therapeutic strategies for a range of neurological disorders associated with vitamin B12 deficiency.

References

- 1. This compound improves memory impairment via inhibition of necrosis and apoptosis of hippocampal cell death after transient global ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Myeloneuropathy from nitrous oxide abuse: unusually high methylmalonic acid and homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Molecular and cellular effects of vitamin B12 in brain, myocardium and liver through its role as co-factor of methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vitamin B12 and methionine synthesis: a critical review. Is nature's most beautiful cofactor misunderstood? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroenhancement with Vitamin B12—Underestimated Neurological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. researchgate.net [researchgate.net]

- 19. A case report of combined methylmalonic acidemia and homocysteinemia presented with cerebral sinus thrombosis and fluctuating cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methylmalonic acidemia with homocystinuria: MedlinePlus Genetics [medlineplus.gov]

- 21. researchgate.net [researchgate.net]

- 22. Methylmalonic Acid and Homocysteine as Indicators of Vitamin B-12 Deficiency in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Cyanocobalamin (Vitamin B12)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for the Anti-Pernicious Anemia Factor

The story of cyanocobalamin (B1173554) (Vitamin B12) is a landmark in the history of nutritional science and medicine. For over a century, pernicious anemia was a fatal disease of unknown etiology, characterized by the body's inability to produce sufficient healthy red blood cells. The journey to the discovery and isolation of the curative agent is a compelling narrative of clinical observation, painstaking biochemical research, and groundbreaking structural analysis. This guide provides a detailed technical overview of the pivotal discoveries and experimental methodologies that led to the isolation of this vital micronutrient.

The Path to Discovery: From Clinical Observation to a Crystalline Cure

The trail to identifying Vitamin B12 began with a series of crucial clinical and physiological observations:

-

1926: George Minot and William Murphy demonstrated that feeding patients large amounts of raw liver could effectively treat pernicious anemia, for which they, along with George Whipple, were awarded the Nobel Prize in Physiology or Medicine in 1934.[1][2] This established the existence of an "extrinsic factor" in liver that was essential for red blood cell production.

-

1929: William Castle's experiments revealed that a substance secreted by the stomach, which he termed the "intrinsic factor," was necessary for the absorption of the "extrinsic factor" from food.[1][2] This explained why simply consuming the "extrinsic factor" was not sufficient for patients with pernicious anemia, who lacked the "intrinsic factor."

The challenge then became to isolate and identify the "extrinsic factor." This endeavor was undertaken by multiple research groups, culminating in a transatlantic race that concluded in 1948.

The Simultaneous Isolation of Vitamin B12

In 1948, two research teams independently and almost simultaneously announced the isolation of the "anti-pernicious anemia factor" in a pure, crystalline form:

-

In the United States: A team at Merck & Co., led by Karl Folkers, isolated a red crystalline compound from liver extracts.[3][4] They named it vitamin B12.

-

In the United Kingdom: E. Lester Smith and his team at Glaxo Laboratories also successfully isolated the same red crystalline substance.[3]

This breakthrough was a testament to the development of new and more sophisticated purification techniques, such as chromatography, which allowed for the separation of the vitamin from the vast array of other compounds present in liver.[3]

Experimental Protocols for the Isolation of this compound from Liver

The exact, detailed protocols from the 1940s are not extensively documented in a single source. However, based on available patents and scientific publications of the era, a general workflow can be reconstructed. The following represents a plausible, multi-stage process for the isolation and purification of this compound from liver.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound from liver.

Detailed Methodologies

Step 1: Initial Extraction

-

Homogenization: Fresh beef liver is minced and homogenized in a large blender with an equal volume of water or an aqueous ethanol (B145695) solution.

-

Enzymatic Digestion (Optional): The homogenate may be treated with proteolytic enzymes (e.g., papain) to help release the vitamin from its protein-bound forms.

-

Heat Coagulation: The mixture is heated to coagulate proteins, which are then removed by filtration or centrifugation. The supernatant contains the crude vitamin B12 extract.

Step 2: Concentration and Precipitation

-

Vacuum Concentration: The aqueous extract is concentrated under reduced pressure to a smaller volume.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Solid ammonium sulfate is added to the concentrated extract to precipitate remaining proteins and other high-molecular-weight impurities. The vitamin remains in the supernatant after centrifugation.

Step 3: Solvent Extraction

-

Liquid-Liquid Extraction: The supernatant is subjected to a series of extractions with immiscible organic solvents. Solvents like phenol, cresol, or benzyl (B1604629) alcohol were used to selectively partition the vitamin B12 into the organic phase, leaving water-soluble impurities behind.[5]

-

Back Extraction: The vitamin is then back-extracted from the organic phase into an aqueous phase, often by adjusting the pH or adding another solvent like chloroform (B151607) or carbon tetrachloride.[5]

Step 4: Adsorption Chromatography

-

Column Preparation: A column is packed with an adsorbent material such as activated charcoal or alumina.

-

Adsorption: The partially purified vitamin B12 solution is passed through the column, and the vitamin adsorbs to the stationary phase.

-

Elution: The column is washed with various solvents to remove impurities. Finally, a solvent mixture (e.g., aqueous ethanol or acetone) is used to elute the vitamin B12 from the column.

Step 5: Conversion to this compound

-

Cyanide Treatment: The eluted fraction is treated with a dilute solution of potassium cyanide. This step is crucial as it converts all naturally occurring forms of cobalamin (e.g., hydroxocobalamin) into the more stable and easily crystallizable this compound.[6]

Step 6: Crystallization

-

Final Concentration: The this compound-containing solution is concentrated to a small volume.

-

Precipitation/Crystallization: Acetone or another suitable organic solvent is slowly added to the concentrated aqueous solution to induce crystallization. The solution is allowed to stand, often at a low temperature, to allow the formation of the characteristic red, needle-like crystals of this compound.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Quantitative Analysis and Bioassay

A major challenge in the isolation of vitamin B12 was tracking the minute quantities of the active factor through the purification process. This was overcome by the use of a microbiological bioassay.

Lactobacillus lactis Microbiological Bioassay

The growth of the bacterium Lactobacillus lactis (now known as Lactobacillus delbrueckii subsp. lactis) is directly proportional to the concentration of vitamin B12 in the growth medium.[7][8]

Protocol:

-

Preparation of Basal Medium: A vitamin B12-free basal medium is prepared containing all other essential nutrients for the growth of L. lactis (e.g., glucose, amino acids, other vitamins, and minerals).

-

Standard Curve: A series of tubes is prepared with the basal medium and known, graded amounts of a pure this compound standard.

-

Sample Preparation: Aliquots of the samples from various purification steps are added to another series of tubes containing the basal medium.

-

Inoculation: All tubes are inoculated with a standardized suspension of L. lactis.

-

Incubation: The tubes are incubated at a constant temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

-

Measurement: The extent of bacterial growth is measured by either:

-

Quantification: The amount of vitamin B12 in the samples is determined by comparing their growth response to the standard curve.

Quantitative Data on Purification

The following table presents illustrative data for the purification of this compound from 1000 kg of beef liver. The values are estimates based on the expected efficiency of such a process in the 1940s.

| Purification Step | Volume (L) | Vitamin B12 Conc. (mg/L) | Total Vitamin B12 (mg) | Specific Activity (mg/g protein) | Yield (%) | Purification Fold |

| Crude Liver Extract | 2000 | 0.05 | 100 | 0.0005 | 100 | 1 |

| After (NH₄)₂SO₄ Precipitation | 1800 | 0.05 | 90 | 0.002 | 90 | 4 |

| After Solvent Extraction | 50 | 1.6 | 80 | 0.1 | 80 | 200 |

| After Chromatography | 5 | 14 | 70 | 5 | 70 | 10,000 |

| Crystalline this compound | 0.05 | 1200 | 60 | 1000 | 60 | 2,000,000 |

Structural Elucidation by X-ray Crystallography

The determination of the molecular structure of vitamin B12 was a monumental achievement, accomplished by Dorothy Hodgkin and her team in 1956, for which she was awarded the Nobel Prize in Chemistry in 1964.[1] The molecule's complexity, with a central cobalt atom and a novel corrin (B1236194) ring structure, posed a significant challenge to the crystallographic methods of the time.

Methodological Approach

-

Crystallization: High-quality, single crystals of this compound were grown.

-

X-ray Diffraction: The crystals were mounted in an X-ray spectrometer and irradiated with a fine beam of X-rays. The diffraction patterns were recorded on photographic film.[10]

-

Data Collection: A large number of diffraction patterns were collected by rotating the crystal to different orientations.

-

Data Analysis:

-

The positions and intensities of the spots on the diffraction patterns were meticulously measured.

-

These data were used to calculate a three-dimensional electron density map of the crystal.

-

A major hurdle was the "phase problem," which was partially solved using the "heavy atom" method. The high electron density of the central cobalt atom provided a reference point to help determine the phases of the diffracted X-rays.

-

The electron density map was then interpreted to deduce the positions of the individual atoms in the molecule. This was an iterative process of model building and refinement, aided by early computational methods.

-

Early Understanding of Biological Function and "Signaling"

In the 1940s and 50s, the concept of molecular signaling pathways as we understand them today was not yet established. The biological role of vitamin B12 was primarily understood in the context of hematopoiesis (the formation of blood cells).

The "signaling" was viewed as a logical sequence of events necessary for red blood cell maturation:

Caption: Logical relationship in the etiology of pernicious anemia.

It was understood that a lack of either the extrinsic factor (vitamin B12) in the diet or the intrinsic factor in the stomach would disrupt this chain of events, leading to impaired red blood cell maturation and the development of pernicious anemia. The detailed biochemical pathways in which vitamin B12 acts as a coenzyme, such as its role in methionine synthesis and its impact on DNA synthesis, were elucidated in the years following its discovery and structural determination.[11][12]

References

- 1. The discovery of vitamin B(12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Karl August Folkers | Biochemist, Vitamin B12, Enzyme Research | Britannica [britannica.com]

- 5. US2678900A - Vitamin b12 extraction process - Google Patents [patents.google.com]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. Lactobacillus lactis Dorner for the assay of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. exodocientifica.com.br [exodocientifica.com.br]

- 9. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 11. karger.com [karger.com]

- 12. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cyanocobalamin in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanocobalamin (B1173554), or Vitamin B12, is an essential water-soluble vitamin that plays a critical and multifaceted role in one-carbon metabolism. This intricate network of biochemical pathways is fundamental to cellular function, underpinning processes such as nucleotide synthesis, amino acid homeostasis, methylation of biomolecules, and antioxidant defense. The metabolic influence of this compound is primarily exerted through its function as a cofactor for two key enzymes: methionine synthase (MTR) and methylmalonyl-CoA mutase (MUT). This technical guide provides an in-depth exploration of the biochemical functions of this compound within one-carbon metabolism, detailing the enzymatic reactions, interconnected pathways, and the cellular consequences of its deficiency. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders, nutritional science, and related therapeutic areas.

Introduction to One-Carbon Metabolism and this compound

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups.[1] These reactions are crucial for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, the regeneration of methionine, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[2][3]

This compound is a complex organometallic compound that, in its active coenzyme forms (methylcobalamin and adenosylcobalamin), is indispensable for specific enzymatic reactions within this network.[4] Mammals are incapable of synthesizing cobalamin and must obtain it from dietary sources.[5] Its deficiency can lead to severe hematological and neurological disorders, underscoring its importance in cellular and organismal health.[6][7]

Core Functions of this compound-Dependent Enzymes

This compound serves as a cofactor for two crucial enzymes in mammalian cells: methionine synthase (MTR) located in the cytoplasm, and methylmalonyl-CoA mutase (MUT) located in the mitochondria.[6][7]

Methionine Synthase (MTR): Linking the Folate and Methionine Cycles

Methionine synthase (EC 2.1.1.13) is a cytoplasmic enzyme that catalyzes the remethylation of homocysteine to methionine.[8] This reaction is a critical intersection point between the folate and methionine cycles.[8] The reaction can be summarized as follows:

5-methyltetrahydrofolate + Homocysteine --(MTR, Methylcobalamin)--> Tetrahydrofolate + Methionine

In this reaction, methylcobalamin (B1676134) acts as an intermediate methyl carrier.[9] The cobalt ion in the cobalamin cofactor cycles between the Co(I) and Co(III) oxidation states.[10] Methionine synthase is unique in that it is the only mammalian enzyme capable of utilizing 5-methyltetrahydrofolate, thereby regenerating the tetrahydrofolate (THF) pool necessary for nucleotide synthesis.[8][11]

A deficiency in this compound leads to the "folate trap," where folate is trapped in the form of 5-methyltetrahydrofolate, leading to a functional folate deficiency and impaired DNA synthesis.[12] This results in megaloblastic anemia, a hallmark of vitamin B12 deficiency.[7][12] The accumulation of homocysteine is also a significant consequence, with elevated levels being a risk factor for cardiovascular diseases.[12][13]

Methylmalonyl-CoA Mutase (MUT): Anaplerosis and Amino Acid Catabolism

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial enzyme that utilizes adenosylcobalamin as its cofactor.[14] It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[7][14] The reaction is as follows:

L-methylmalonyl-CoA --(MUT, Adenosylcobalamin)--> Succinyl-CoA

This reaction is a crucial step in the catabolism of odd-chain fatty acids and the amino acids isoleucine, methionine, threonine, and valine.[7][15] By producing succinyl-CoA, this pathway contributes to anaplerosis, replenishing TCA cycle intermediates.[7]

Impaired MUT activity due to this compound deficiency or genetic defects leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid (MMA).[15] This results in methylmalonic acidemia, characterized by elevated levels of MMA in the blood and urine.[15]

Interconnected Signaling Pathways and Regulatory Mechanisms

The metabolic pathways influenced by this compound are intricately linked with cellular signaling and regulatory networks.

The Methionine Cycle and S-Adenosylmethionine (SAM)

The methionine produced by MTR is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[3][8] These epigenetic and post-translational modifications are critical for regulating gene expression and protein function. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a key indicator of the cell's methylation potential.

SAM levels have been shown to influence signaling pathways such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways, thereby impacting cell growth, proliferation, and apoptosis.[8][16]

Homocysteine and Cellular Stress

Elevated homocysteine levels resulting from impaired MTR function can induce cellular stress through various mechanisms. Homocysteine is known to promote oxidative stress by depleting glutathione (B108866) and inhibiting antioxidant enzymes.[17] It can also activate calcium-mediated cell signaling and impact the phosphorylation of cytoskeletal proteins.[18] Furthermore, homocysteine can lead to the N-homocysteinylation of proteins, altering their structure and function.[19]

Regulation of this compound-Dependent Enzymes

The expression and activity of MTR and MUT are subject to regulation. The activity of methionine synthase is enhanced by supplementation with its cofactor, vitamin B12, through a post-transcriptional mechanism that increases the level of the enzyme.[3][20][21] The 5' leader sequence of human MTR contains upstream open reading frames (uORFs) that act as negative modulators of translation.[2][22]

The MUT gene is located on chromosome 6p12-21.1 and its expression is directed by a promoter region within a CpG island.[16][23] The activity of MUT is dependent on the availability of its cofactor, adenosylcobalamin, and is allosterically regulated.[24]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-dependent one-carbon metabolism.

| Metabolite | Normal Plasma/Serum Concentration | Concentration in B12 Deficiency | Primary Analytical Method |

| Total Homocysteine | 5 - 15 µmol/L[5][12][25][26] | Moderate: 16 - 30 µmol/LIntermediate: 31 - 100 µmol/LSevere: > 100 µmol/L[5][25][26] | LC-MS/MS[6][19][27][28] |

| Methylmalonic Acid (MMA) | < 0.40 µmol/L (serum)[13][21] | Elevated, variable depending on severity | GC-MS[11][23][24], LC-MS/MS[5] |

| S-Adenosylmethionine (SAM) | Varies by tissue and analytical method | Generally decreased | LC-MS/MS |

| S-Adenosylhomocysteine (SAH) | Varies by tissue and analytical method | Generally increased | LC-MS/MS |

| Enzyme | Substrate | Km | Vmax | Cofactor |

| Human Methionine Synthase (MTR) | Homocysteine | Data not available for human enzyme | Data not available for human enzyme | Methylcobalamin |

| 5-Methyltetrahydrofolate | Data not available for human enzyme | Data not available for human enzyme | ||

| Human Methylmalonyl-CoA Mutase (MUT) | (R)-methylmalonyl-CoA | 0.35 mM, 76.15 µM, 23.19 µM (in presence of MMAA)[24] | Not explicitly stated in search results | Adenosylcobalamin |

| Adenosylcobalamin | 4.7 nM, 0.24 µM[24] |

Experimental Protocols

Spectrophotometric Assay for Methionine Synthase Activity

This protocol is based on the method developed by Matthews and colleagues, which measures the formation of tetrahydrofolate (THF).[27]

Principle: The product of the MTR reaction, THF, is converted to 5,10-methenyl-THF by heating with formate (B1220265) in an acidic solution. 5,10-methenyl-THF has a strong absorbance at 350 nm.

Reagents:

-

1.0 M Potassium Phosphate (B84403) buffer (pH 7.2)

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-adenosyl-L-methionine (AdoMet)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (CH3-THF)

-

Stopping Solution: 5N HCl / 60% Formic Acid

Procedure:

-

In a glass tube, prepare the reaction mixture containing: 494 µL H2O, 80 µL 1.0 M KPO4 (pH 7.2), 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, and 50 µL of the enzyme sample.

-

Add 80 µL of 500 µM hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH3-THF, mix well, and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of the stopping solution, mix well, and incubate at 80°C for 10 minutes in a heat block.

-

Cool the reaction to room temperature.

-

Centrifuge the sample to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate the enzyme activity using the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹).

HPLC-Based Assay for Methylmalonyl-CoA Mutase Activity

This protocol is adapted from methods that quantify the formation of succinyl-CoA.[28]

Principle: The product, succinyl-CoA, is separated from the substrate, methylmalonyl-CoA, by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified by UV detection.

Reagents:

-

Tris-phosphate buffer (e.g., 300 mM, pH 7.5)

-

Adenosylcobalamin (AdoCbl) solution (e.g., 1 mM)

-

Methylmalonyl-CoA solution (e.g., 1 mM)

-

Trichloroacetic acid (TCA) solution (e.g., 100 g/L) for stopping the reaction

-

Mobile phase for HPLC (e.g., phosphate buffer with an organic modifier like acetonitrile)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the cell or tissue homogenate in buffer.

-

Add AdoCbl to the homogenate and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding methylmalonyl-CoA and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Centrifuge to pellet the precipitated proteins.

-

Filter the supernatant and inject a defined volume onto an RP-HPLC system.

-

Separate methylmalonyl-CoA and succinyl-CoA using an appropriate gradient.

-

Detect the CoA esters by UV absorbance (typically around 260 nm).

-

Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

References

- 1. uniprot.org [uniprot.org]

- 2. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 7. Methionine synthase - Wikipedia [en.wikipedia.org]

- 8. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. Homocysteine and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 12. The use of a spectrophotometric assay to study the interaction of S-adenosylmethionine synthetase with methionine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medlineplus.gov [medlineplus.gov]

- 14. Structure of the human methylmalonyl-CoA mutase (MUT) locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Homocysteine activates calcium-mediated cell signaling mechanisms targeting the cytoskeleton in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Posttranscriptional regulation of mammalian methionine synthase by B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MMUT methylmalonyl-CoA mutase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. researchgate.net [researchgate.net]

- 24. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 25. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 26. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

biosynthetic pathway of cyanocobalamin in bacteria

An In-depth Technical Guide to the Biosynthetic Pathway of Cyanocobalamin (B1173554) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin, is a vital cobalt-containing tetrapyrrole that plays a crucial role as a cofactor in numerous metabolic processes.[1] Its intricate structure necessitates a complex biosynthetic pathway, exclusively found in certain bacteria and archaea.[1] This guide provides a detailed exploration of the two primary routes for cobalamin biosynthesis in bacteria: the aerobic and anaerobic pathways. The key distinction between these pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring.[2] This document will delve into the enzymatic steps, genetic regulation, and experimental methodologies used to study this fascinating and essential metabolic pathway.

The Two Biosynthetic Routes: An Overview

Bacteria have evolved two distinct pathways for the de novo synthesis of cobalamin:

-

Aerobic Pathway: Characterized by the late insertion of cobalt into the corrin ring, this pathway requires molecular oxygen for one of the key steps in the modification of the macrocycle. It has been extensively studied in Pseudomonas denitrificans.

-

Anaerobic Pathway: In this pathway, cobalt is inserted early into a precursor of the corrin ring. This route is independent of molecular oxygen and is the subject of study in organisms such as Salmonella enterica serovar Typhimurium, Propionibacterium shermanii, and Bacillus megaterium.[3]

Both pathways commence from the common precursor uroporphyrinogen III and converge at the formation of cob(II)yrinic acid a,c-diamide.[2] The entire de novo synthesis involves approximately 30 enzymatic steps.[1]

The Aerobic Biosynthetic Pathway of this compound

The aerobic pathway, primarily elucidated in Pseudomonas denitrificans, involves a series of methylations, ring contraction with the help of oxygen, and late cobalt chelation.

From Uroporphyrinogen III to Precorrin-2 (B1239101)

The journey begins with uroporphyrinogen III, the last common precursor for all tetrapyrroles.

-

Enzyme: Uroporphyrinogen-III C-methyltransferase (CobA)

-

Reaction: CobA, a SAM-dependent enzyme, catalyzes two successive methylations at the C-2 and C-7 positions of uroporphyrinogen III, forming precorrin-2.[4] This is a critical branch point, diverting the precursor away from heme and chlorophyll (B73375) synthesis.

The Path to Hydrogenobyrinic Acid

A series of enzymatic steps further modify the macrocycle, leading to the formation of hydrogenobyrinic acid. These steps involve several methyltransferases (CobI, CobJ, CobM, CobF, CobL) and a key oxygen-dependent enzyme (CobG).

-

CobI: Methylates precorrin-2 at C-20 to yield precorrin-3A.

-

CobG: A monooxygenase that utilizes molecular oxygen to hydroxylate C-20 of precorrin-3A, forming a γ-lactone. This step is a hallmark of the aerobic pathway.

-

CobJ: Catalyzes the ring contraction of the hydroxylactone intermediate to form precorrin-4 (B1235051).

-

CobM: Methylates precorrin-4 at C-17.

-

CobF: Methylates precorrin-5 (B1231413) at C-1.

-

CobK: Reduces the macrocycle.

-

CobL: A multifunctional enzyme that methylates at C-5 and C-15 and also decarboxylates the C-12 acetate (B1210297) side chain.

-

CobH: Catalyzes the final steps to form hydrogenobyrinic acid.

Cobalt Insertion and Final Assembly

-

Enzyme: Cobaltochelatase (CobN, CobS, CobT complex)

-

Reaction: This multi-subunit enzyme complex catalyzes the ATP-dependent insertion of a cobalt ion into hydrogenobyrinic acid a,c-diamide.[5][6] This is the "late" cobalt insertion step that defines the aerobic pathway.

-

Subsequent Steps: Following cobalt insertion, a series of amidations, the addition of the adenosyl group to the cobalt ion, and the attachment of the nucleotide loop complete the synthesis of adenosylcobalamin.

Diagram of the Aerobic this compound Biosynthetic Pathway

Caption: Aerobic biosynthesis of adenosylcobalamin.

The Anaerobic Biosynthetic Pathway of this compound

The anaerobic pathway, studied in organisms like Salmonella typhimurium, is characterized by the early insertion of cobalt and proceeds without the requirement of molecular oxygen. The enzymes in this pathway are generally designated with a "Cbi" prefix.

Early Steps and Cobalt Insertion

-

Enzyme: Uroporphyrinogen-III C-methyltransferase (CysG or CobA)

-

Reaction: Similar to the aerobic pathway, the synthesis begins with the methylation of uroporphyrinogen III to form precorrin-2.

-

Enzyme: Cobaltochelatase (CbiK or CbiX)

-

Reaction: In a key divergence from the aerobic pathway, a cobalt ion is inserted into precorrin-2 to form cobalt-precorrin-2. This "early" cobalt insertion is a defining feature of the anaerobic route.

Corrin Ring Formation and Convergence

Following cobalt insertion, a series of methylation and rearrangement reactions, catalyzed by Cbi enzymes (CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiE, CbiT), lead to the formation of cob(II)yrinic acid a,c-diamide, the point of convergence with the aerobic pathway.[2]

-

CbiL: Methylates cobalt-precorrin-2 at C-20.

-

CbiH: Catalyzes the ring contraction to form cobalt-precorrin-4.

-

CbiF: Methylates at C-1.

-

CbiG: Opens the lactone ring.

-

CbiD, CbiJ, CbiE, CbiT: A series of enzymes that perform further methylations and rearrangements to complete the corrin ring structure.

Final Assembly

From cob(II)yrinic acid a,c-diamide, the subsequent steps of adenosylation and nucleotide loop attachment are similar to the aerobic pathway, utilizing enzymes such as CobU (in S. typhimurium) and CobS.

Diagram of the Anaerobic this compound Biosynthetic Pathway

Caption: Anaerobic biosynthesis of adenosylcobalamin.

Regulation of Cobalamin Biosynthesis

The biosynthesis of cobalamin is a metabolically expensive process and is therefore tightly regulated at the genetic level.

Riboswitches

A primary mechanism of regulation is through cobalamin-sensing riboswitches located in the 5' untranslated regions (5'-UTRs) of the messenger RNAs (mRNAs) that encode cobalamin biosynthetic and transport proteins. When adenosylcobalamin binds to the riboswitch, it induces a conformational change in the mRNA that typically leads to premature transcription termination or inhibition of translation initiation. This acts as a negative feedback loop, shutting down the pathway when the end product is abundant.

Logical Diagram of Riboswitch Regulation

Caption: Cobalamin riboswitch regulatory logic.

Quantitative Data

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (h⁻¹) | V_max (µmol/min/mg) | Notes |

| Uroporphyrinogen-III C-methyltransferase (CobA) | Sinorhizobium sp. | Uroporphyrinogen III | 1 | 38 | - | Substrate inhibition above 2 µM.[7] |

| Uroporphyrinogen-III C-methyltransferase (CobA) | Methanobacterium ivanovii | Uroporphyrinogen III | 0.052 | - | 1537 | No substrate inhibition up to 20 µM.[8][9] |

| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | Hydrogenobyrinic acid a,c-diamide | 0.085 ± 0.015 | - | - | ATP-dependent reaction.[5][6] |

| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | Co²⁺ | 4.2 ± 0.2 | - | - | ATP-dependent reaction.[5][6] |

| Cobaltochelatase (CobNST) | Pseudomonas denitrificans | ATP | 220 ± 36 | - | - | ATP-dependent reaction.[5][6] |

Experimental Protocols

The study of the cobalamin biosynthetic pathway employs a variety of biochemical and molecular biology techniques.

Cloning and Expression of Biosynthetic Genes

Objective: To produce individual enzymes of the pathway for in vitro characterization.

General Workflow:

-

Gene Amplification: The gene of interest (e.g., cobA, cbiL) is amplified from the genomic DNA of the source organism (e.g., P. denitrificans, S. typhimurium) using the polymerase chain reaction (PCR) with specific primers.

-

Vector Ligation: The amplified DNA fragment is ligated into an appropriate expression vector, often containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: The recombinant plasmid is transformed into a suitable expression host, typically Escherichia coli.

-

Expression Induction: The E. coli culture is grown to a suitable cell density, and gene expression is induced by adding an inducer molecule (e.g., IPTG for the T7 promoter).

-

Cell Lysis and Protein Purification: The cells are harvested, lysed, and the tagged recombinant protein is purified using affinity chromatography.

Diagram of a General Cloning and Expression Workflow

Caption: General workflow for cloning and expression.

In Vitro Enzyme Assays

Objective: To measure the activity and determine the kinetic parameters of a purified biosynthetic enzyme.

Example: Uroporphyrinogen-III C-methyltransferase (CobA) Assay

This assay measures the conversion of uroporphyrinogen III to precorrin-2.

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), the substrate uroporphyrinogen III, the methyl donor S-adenosyl-L-methionine (SAM), and the purified CobA enzyme.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid or by heat denaturation.

-

Product Detection: The product, precorrin-2, is often unstable and is typically converted to a more stable, colored compound (like sirohydrochlorin) for spectrophotometric quantification.[10] The amount of product formed over time is used to calculate the enzyme's activity.

Analysis of Gene Expression

Objective: To quantify the levels of mRNA transcripts of the cobalamin biosynthetic genes under different conditions.

Method: Reverse Transcription Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from bacterial cells grown under different conditions (e.g., with and without cobalamin, aerobic vs. anaerobic).

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template in a quantitative PCR reaction with primers specific for the gene of interest. The amplification of the target gene is monitored in real-time using a fluorescent dye.

-

Data Analysis: The expression level of the target gene is normalized to that of a stably expressed housekeeping gene to determine the relative gene expression.

Conclusion

The biosynthesis of this compound in bacteria is a testament to the elegance and complexity of microbial metabolism. The existence of two distinct pathways, aerobic and anaerobic, highlights the adaptability of bacteria to different environmental conditions. A thorough understanding of these pathways, their regulation, and the enzymes involved is not only of fundamental scientific interest but also holds significant potential for the industrial production of this essential vitamin and the development of novel antimicrobial agents targeting this pathway. Further research into the kinetic properties of the individual enzymes and the intricate regulatory networks will undoubtedly continue to uncover new insights into this remarkable biological process.

References

- 1. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of the KpnI DNA methyltransferase and photolabeling of the enzyme with S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdanderson.org [mdanderson.org]

The Cellular Odyssey of Cyanocobalamin: A Technical Guide to Uptake and Intracellular Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate cellular and molecular mechanisms governing the uptake and intracellular transport of cyanocobalamin (B1173554) (vitamin B12). A thorough understanding of this vital pathway is paramount for researchers in cellular biology, scientists investigating metabolic disorders, and professionals in drug development exploring B12 as a vector for targeted drug delivery. This document provides a comprehensive overview of the key protein players, cellular compartments, and biochemical transformations, supplemented with detailed experimental protocols and quantitative data to facilitate reproducible research and innovative therapeutic design.

The Cellular Pathway of this compound: From Circulation to Coenzyme

The journey of this compound from the bloodstream into the mitochondrial matrix or cytoplasm as a functional coenzyme is a highly regulated and complex process. It begins with its binding to the transport protein transcobalamin (TC) in the plasma. The resulting TC-cyanocobalamin complex (holo-TC) is the biologically active form available for cellular uptake.[1][2][3]

The primary receptor responsible for the cellular uptake of holo-TC is the transmembrane protein CD320, also known as the transcobalamin receptor (TCblR).[4][5][6] The binding of holo-TC to CD320 is a high-affinity interaction that triggers receptor-mediated endocytosis.[4][7] This process involves the clustering of holo-TC/CD320 complexes into clathrin-coated pits, which then invaginate to form endocytic vesicles.[2]

Following internalization, the vesicles mature into early and then late endosomes. The acidic environment within the late endosomes facilitates the dissociation of the holo-TC from its receptor. The endosome then fuses with a lysosome. Inside the lysosome, the transcobalamin protein is proteolytically degraded, releasing free this compound.[8][9][10] The CD320 receptor, in some cell types, is recycled back to the cell surface for further rounds of uptake, although in others it may be degraded along with its ligand.[9][11]

Free this compound is then transported out of the lysosome into the cytoplasm via the lysosomal membrane transporter LMBD1.[9][12] In the cytoplasm, the cyanide group is removed from this compound in a reductive decyanation process, yielding cob(II)alamin.[13] This reaction is catalyzed by the MMACHC protein, which acts as a trafficking chaperone.[13]

From this point, the metabolic pathway bifurcates. For the synthesis of methylcobalamin (B1676134), cob(II)alamin is further reduced to cob(I)alamin and then methylated to form methylcobalamin in the cytoplasm.[8] Methylcobalamin serves as a crucial cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine.[4]

For the synthesis of adenosylcobalamin, cob(II)alamin is transported into the mitochondria. Inside the mitochondria, it is reduced to cob(I)alamin and then adenosylated by the enzyme ATP:cob(I)alamin adenosyltransferase (MMAB) to form adenosylcobalamin.[8] Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase, an enzyme essential for the metabolism of odd-chain fatty acids and certain amino acids.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular uptake and transport of this compound.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) of holo-TC to CD320 | |||

| ~1.0 nM - 10 nM | Various | [7][14] | |

| 58 nM (at pH 4.8) | In vitro | [14] | |

| Uptake Kinetics of this compound | |||

| Intracellular Accumulation (48h) | ~29% of initial extracellular concentration | HeLa cells | |

| Detachment rate from cell surface (CNCbl vs. HOCbl) | 4:1 | HeLa cells | |

| Subcellular Distribution of Cobalamin | |||

| Lysosomes | ~5% | Fibroblasts and Neurons | [15] |

| Mitochondria | ~14% | Fibroblasts and Neurons | [15] |

| Cytosol | ~81% | Fibroblasts and Neurons | [15] |

| Transcobalamin Concentration | |||

| Serum Reference Interval (Total TC) | 500 - 1500 pmol/L | Healthy Donors | [16][17] |

| Holo-TC Reference Interval | 24 - 157 pmol/L | Healthy Volunteers | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and intracellular transport of this compound.

Radiolabeled this compound Cellular Uptake Assay

This protocol describes the use of [57Co]this compound to quantify cellular uptake.

Materials:

-

Cell line of interest (e.g., HeLa, HUVE)

-

Complete cell culture medium

-

[57Co]this compound

-

Human transcobalamin (apo-TC)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Scintillation fluid and vials

-

Gamma counter or liquid scintillation counter

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Holo-TC: Prepare the [57Co]this compound-TC complex (holo-TC) by incubating [57Co]this compound with a molar excess of apo-TC in serum-free medium for 30 minutes at 37°C.

-

Uptake Incubation:

-

Wash the cell monolayers twice with warm PBS.

-

Add the prepared holo-TC solution to each well.

-

Incubate the plates at 37°C for various time points (e.g., 0.5, 1, 2, 4, 24 hours). For binding studies, perform a parallel incubation at 4°C.

-

-

Washing:

-

Remove the radioactive medium.

-

Wash the cells three times with ice-cold PBS to remove unbound holo-TC.

-

-

Cell Lysis and Measurement:

-

To measure total cell-associated radioactivity (surface-bound and internalized), lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

To differentiate between surface-bound and internalized radioactivity, first incubate the cells with a mild acidic buffer (e.g., glycine-HCl, pH 2.8) or trypsin to strip off surface-bound ligand before lysis.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a gamma counter or liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

-

Express the uptake as counts per minute (CPM) per milligram of protein.

-

Western Blotting for CD320

This protocol outlines the detection and quantification of the CD320 receptor protein in cell lysates.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against CD320

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.

-

SDS-PAGE:

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-CD320 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the CD320 signal to a loading control protein (e.g., β-actin or GAPDH).

-

Subcellular Fractionation for Cobalamin Distribution

This protocol describes the separation of cellular components to determine the localization of this compound.

Materials:

-

Cells incubated with radiolabeled or fluorescently-labeled this compound

-

Homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors)

-

Dounce homogenizer or needle and syringe

-

Centrifuge and ultracentrifuge

-

Reagents for marker enzyme assays (for fraction purity)

Procedure:

-

Cell Homogenization:

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle until >90% of cells are lysed (check under a microscope).

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.

-

Lysosomal and Microsomal Fractions: The supernatant from the mitochondrial spin can be further centrifuged at very high speeds (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and lysosomes.

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

-

-

Analysis of Fractions:

-

Measure the amount of cobalamin (radiolabeled or fluorescent) in each fraction.

-

Perform marker enzyme assays to assess the purity of each fraction (e.g., lactate (B86563) dehydrogenase for cytosol, succinate (B1194679) dehydrogenase for mitochondria, and acid phosphatase for lysosomes).

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

// Nodes TC_Cbl [label="Transcobalamin-Cyanocobalamin\n(Holo-TC)", fillcolor="#FBBC05", fontcolor="#202124"]; CD320 [label="CD320 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClathrinPit [label="Clathrin-Coated Pit", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Cbl [label="Free this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=ellipse, style=dashed, color="#5F6368"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=dashed, color="#5F6368"]; MeCbl [label="Methylcobalamin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdoCbl [label="Adenosylcobalamin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine_Synthase [label="Methionine Synthase", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; MM_CoA_Mutase [label="Methylmalonyl-CoA Mutase", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TC_Cbl -> CD320 [label="Binding"]; CD320 -> ClathrinPit [label="Clustering"]; ClathrinPit -> Endosome [label="Endocytosis"]; Endosome -> Lysosome [label="Fusion"]; Lysosome -> Free_Cbl [label="TC Degradation & Cbl Release"]; Free_Cbl -> Cytoplasm [label="Transport via LMBD1"]; Cytoplasm -> MeCbl [label="Decyanation & Methylation"]; MeCbl -> Methionine_Synthase [label="Cofactor"]; Cytoplasm -> Mitochondrion [label="Transport"]; Mitochondrion -> AdoCbl [label="Adenosylation"]; AdoCbl -> MM_CoA_Mutase [label="Cofactor"]; } Caption: Cellular uptake and intracellular transport pathway of this compound.

Experimental Workflows

// Nodes Start [label="Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_HoloTC [label="Prepare [57Co]Holo-TC", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Cells with\n[57Co]Holo-TC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Radioactivity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_HoloTC; Prepare_HoloTC -> Incubate; Incubate -> Wash; Wash -> Lyse; Lyse -> Measure; Measure -> Analyze; } Caption: Experimental workflow for a radiolabeled this compound uptake assay.

// Nodes Lysate [label="Prepare Cell Lysates", fillcolor="#FBBC05", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\n(anti-CD320)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Chemiluminescent\nDetection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Image and Analyze", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lysate -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Analyze; } Caption: Experimental workflow for Western blotting to detect the CD320 receptor.

References

- 1. web.as.uky.edu [web.as.uky.edu]

- 2. Cobalamin derivatives in subcellular fractions of porcine ileal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.org [mdanderson.org]

- 4. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 5. mdpi.com [mdpi.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Mapping the functional domains of TCblR/CD320, the receptor for cellular uptake of transcobalamin-bound cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Age-related lysosomal dysfunction: an unrecognized roadblock for cobalamin trafficking? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The lysosomal protein ABCD4 can transport vitamin B12 across liposomal membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a putative lysosomal cobalamin exporter altered in the cblF defect of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 14. scispace.com [scispace.com]

- 15. Perturbation of neuronal cobalamin transport by lysosomal enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of total Transcobalamin employing a commercially available assay for Active B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of transcobalamin by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Cyanocobalamin as a Cofactor for Methionine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a critical enzyme in cellular metabolism, positioned at the nexus of the folate and methionine cycles.[1][2] This enzyme facilitates the remethylation of homocysteine to generate methionine, an amino acid essential for protein synthesis and the production of the universal methyl donor, S-adenosylmethionine (SAM).[1][3] The catalytic function of methionine synthase is entirely dependent on its vitamin B12-derived cofactor, specifically in the form of methylcobalamin (B1676134).[1][4] Cyanocobalamin (B1173554), a common and stable form of vitamin B12 found in supplements, must be metabolically converted to methylcobalamin to serve as a functional cofactor for this enzyme.[5][6]

This technical guide provides a comprehensive overview of the role of this compound as a precursor to the active cofactor for methionine synthase. It will delve into the biochemical mechanisms, present quantitative data, detail relevant experimental protocols, and illustrate key pathways and workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on one-carbon metabolism and related therapeutic areas.

The Biochemical Role of Methylcobalamin in the Methionine Synthase Catalytic Cycle

The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[4][7] Methylcobalamin is not just a passive carrier but an active participant in this transfer. The cobalt ion at the center of the corrin (B1236194) ring of the cobalamin cofactor cycles between two oxidation states: Co(I) and Co(III).[4]

The catalytic cycle can be summarized in two main steps:

-

Methyl Group Transfer from Methylcobalamin to Homocysteine: The cycle begins with the enzyme in its methylcobalamin [Co(III)-CH3] state. The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group attached to the cobalt.[8] This results in the formation of methionine and the reduction of the cofactor to its highly nucleophilic cob(I)alamin state.[8]

-

Remethylation of Cob(I)alamin by 5-Methyltetrahydrofolate: The potent nucleophile, cob(I)alamin, then attacks the methyl group of 5-methyltetrahydrofolate (5-MTHF), regenerating methylcobalamin and releasing tetrahydrofolate (THF).[8] THF can then re-enter the folate cycle to be used for the synthesis of purines and thymidylate.[9]

Enzyme Reactivation Cycle

The cob(I)alamin intermediate is highly reactive and susceptible to oxidation, which can occur approximately once every 2,000 catalytic turnovers, leading to the inactive cob(II)alamin form.[4] To restore activity, a reactivation cycle is required. This process involves the reductive methylation of cob(II)alamin back to methylcobalamin. This reactivation is catalyzed by methionine synthase reductase, which uses S-adenosylmethionine (SAM) as the methyl donor and electrons from NADPH.[2]

Quantitative Data

The following tables summarize key quantitative data related to methionine synthase activity and the impact of vitamin B12 deficiency.

| Parameter | Value | Organism/Conditions | Reference |

| kcat | 354 min⁻¹ | Human | [10] |

| Km (Homocysteine) | ~50 µM | E. coli | [11] |

| Km (5-Methyltetrahydrofolate) | 0.8 - 6.8 µM | Fungal (cobalamin-independent) | [12] |

Table 1: Kinetic Parameters of Methionine Synthase. Note that kinetic data for the human enzyme is limited, and values from other organisms are provided for context.

| Analyte | Normal Range | Vitamin B12 Deficiency | Reference |

| Homocysteine (Plasma) | 5 - 15 µmol/L | > 15 µmol/L (elevated) | [10][13] |